N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic heterocyclic compound combining a 1,2,4-triazole moiety with an isoquinoline carboxamide backbone. The structure features a branched alkyl chain (2-methylpropyl) at the triazole ring and an isopropyl group at the dihydroisoquinoline core. Such hybrid architectures are common in medicinal chemistry, where the triazole ring often enhances metabolic stability and hydrogen-bonding capacity, while the isoquinoline scaffold may contribute to π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H23N5O2/c1-11(2)9-16-20-19(23-22-16)21-17(25)15-10-24(12(3)4)18(26)14-8-6-5-7-13(14)15/h5-8,10-12H,9H2,1-4H3,(H2,20,21,22,23,25) |
InChI Key |
YJSPVOROVJBUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
Preparation Methods
Castagnoli-Cushman Reaction for Core Formation
The modified Castagnoli-Cushman reaction between homophthalic anhydride (6a ) and 1,3,5-triazinane derivatives forms the dihydroisoquinolone scaffold. For example, reacting homophthalic anhydride with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (5 ) yields carboxylic acid 7a after esterification and deprotection.
Key Data :
Oxidation to 1-Oxo Derivative
The dihydroisoquinolone intermediate is oxidized to the 1-oxo derivative using KMnO₄ or CrO₃ under acidic conditions.
Yield : 75–85% after purification.
Synthesis of the Triazole Amine Subunit
High-Pressure Cyclization for 1H-1,2,4-Triazole Core
The patent method (CN105906575A) describes a high-pressure reaction between methyl formate, hydrazine hydrate, and ammonium salts (e.g., NH₄Cl) to yield 1H-1,2,4-triazole.
Key Data :
Alkylation for 3-(2-Methylpropyl) Substituent
The triazole is alkylated with 1-bromo-2-methylpropane in the presence of NaH or K₂CO₃ in DMF.
Optimization Insight :
Amide Coupling and Final Assembly
Carboxylic Acid Activation
The isoquinoline-4-carboxylic acid is activated as an acid chloride using SOCl₂ or via mixed anhydride formation with ethyl chloroformate.
Amidation with Triazole Amine
The activated acid reacts with 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine in the presence of a base (e.g., Et₃N) or coupling agents like HATU/DIPEA.
Key Data :
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its triazole-isoquinoline hybrid structure. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Triazole vs. Benzimidazolone/Nitroimidazole: The 1,2,4-triazole ring in the target compound may offer superior metabolic stability compared to nitroimidazoles, which are prone to nitro-reduction toxicity . However, benzimidazolones (e.g., 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one) exhibit potent antifungal activity (MIC: 0.001 μg/mL), suggesting that the target compound’s triazole-isoquinoline hybrid could similarly enhance antifungal efficacy if optimized .
This contrasts with quaternary ammonium compounds (e.g., BAC-C12), where longer alkyl chains lower critical micelle concentration (CMC) but increase cytotoxicity .
Synthetic Accessibility: The target compound’s synthesis likely involves N-acylation steps similar to benzimidazolone derivatives (e.g., Scheme 1 in ), though the isoquinoline backbone may require specialized cyclization conditions.
Biological Activity Gaps: Unlike nitroimidazoles, the absence of a nitro group in the target compound may limit antimycobacterial activity . However, the isoquinoline carboxamide moiety could confer unique target selectivity, as seen in related carboxamide heterocycles (e.g., oxazole derivatives in ).
Methodological Considerations for Comparative Studies
- Similarity Metrics: Computational methods for compound comparison (e.g., Tanimoto coefficients, pharmacophore mapping) must account for the hybrid triazole-isoquinoline scaffold. Dissimilarity in core structures may lead to divergent biological outcomes despite shared substituents .
- Fluorometric Assays: The Alamar Blue fluorometric test (validated for Candida spp.
Biological Activity
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article provides an overview of its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a triazole moiety linked to an isoquinoline backbone, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 376.4 g/mol. The presence of functional groups such as carboxamide and ketone enhances its reactivity and biological interactions .
Biological Activities
Antifungal and Antibacterial Properties
Preliminary studies indicate that this compound may possess significant antifungal and antibacterial properties. The triazole component is particularly noted for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for fungal growth and reproduction. This mechanism positions the compound as a potential candidate for treating fungal infections.
Mechanism of Action
The compound's mechanism of action involves interaction with specific enzymes and receptors within microbial cells. It has been shown to effectively bind to certain enzymes associated with fungal metabolism, leading to inhibition of their activity. This suggests that further studies are needed to elucidate the precise molecular targets and pathways involved in its biological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes some relevant compounds along with their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Mefentrifluconazole | Triazole ring with different alkyl substituent | Antifungal |
| Benzimidazole derivatives | Contains benzimidazole instead of triazole | Antibacterial |
| Isoquinoline derivatives | Variations in substituents on isoquinoline | Anticancer |
The combination of both triazole and isoquinoline structures in this compound enhances its potential for diverse biological activities compared to other similar compounds.
Research Findings and Case Studies
Several studies have explored the biological activity of triazole derivatives in various contexts:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide, and what challenges arise during its synthesis?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of the isoquinoline core and coupling with the triazole moiety. Key steps include:
- Cyclization : Using Lewis acids (e.g., FeCl₃) to form the dihydroisoquinoline scaffold under anhydrous conditions .
- Triazole Coupling : Employing carbodiimide coupling agents (e.g., EDC/HOBt) to link the triazole group to the isoquinoline core, requiring strict pH control (6.5–7.5) and inert atmospheres to prevent side reactions .
- Challenges : Low yields due to steric hindrance from the 2-methylpropyl group and competing side reactions (e.g., over-oxidation). Purification often requires gradient column chromatography with silica gel and dichloromethane/methanol mixtures .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole and isoquinoline moieties. For example, the downfield shift of the amide proton (~12 ppm) indicates hydrogen bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy), with ESI+ mode detecting the [M+H]⁺ ion .
- HPLC-PDA : Purity (>95%) is confirmed using reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial assays focus on enzyme inhibition (e.g., kinase or protease targets):
- In vitro Screening : Dose-response curves (IC₅₀ values) are generated using fluorescence-based assays (e.g., ATPase activity). The compound’s triazole group shows strong binding to zinc-dependent metalloproteases .
- Selectivity Testing : Counter-screening against non-target enzymes (e.g., cytochrome P450) to assess off-target effects. Use of positive controls (e.g., staurosporine for kinases) is critical .
Advanced Research Questions
Q. How can computational modeling enhance the optimization of reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for cyclization steps. For example, solvent effects (DMF vs. THF) on reaction energy barriers can be modeled to prioritize experimental conditions .
- Machine Learning (ML) : Training models on existing reaction data (e.g., yield vs. temperature/solvent) to predict optimal parameters. ML workflows integrate with robotic synthesis platforms for high-throughput validation .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies often arise from assay-specific variables:
- Buffer Composition : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) may alter compound solubility or protein interactions. Parallel assays with standardized buffers (e.g., PBS pH 7.4) are recommended .
- Cell Membrane Permeability : Conflicting IC₅₀ values between cell-free and cell-based assays may reflect poor permeability. Use logP calculations (e.g., >3 indicates favorable permeability) and Caco-2 cell models to validate .
Q. How can interaction studies elucidate the compound’s mechanism of action with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (kₐ and k𝒹) are measured by immobilizing the target protein on a sensor chip. The compound’s triazole moiety shows strong affinity (KD ~10⁻⁸ M) for kinase ATP-binding pockets .
- X-ray Crystallography : Co-crystallization with the target enzyme (e.g., PDB deposition) reveals key interactions, such as hydrogen bonding between the carboxamide group and catalytic residues .
Q. What experimental designs are recommended for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Fractional factorial designs optimize variables (e.g., temperature, catalyst loading). For example, a 2⁴⁻¹ design identifies temperature (70–90°C) and solvent ratio (DMF:H₂O = 9:1) as critical factors .
- Continuous Flow Chemistry : Microreactors with residence time <10 minutes minimize degradation. In-line IR monitoring ensures real-time control of reaction progress .
Key Methodological Insights from Evidence
- Synthetic Optimization : Lewis acids and coupling agents are pivotal for regioselectivity .
- Data Validation : Cross-platform assay standardization reduces variability .
- Computational Integration : DFT and ML accelerate reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
